1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy-
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Overview
Description
1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy- is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an isoindole core with amine and imino groups, along with diphenoxy substituents. This compound has garnered interest due to its potential use in the synthesis of biologically active molecules and advanced materials.
Preparation Methods
The synthesis of 1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of isoindoline derivatives with suitable amines and phenoxy reagents can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the phenoxy groups can be replaced by other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and advanced materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy- can be compared with other similar compounds, such as:
1H-Isoindol-3-amine: Lacks the diphenoxy substituents, resulting in different chemical and biological properties.
1-imino-1H-isoindol-3-amine: Shares the imino group but differs in the substitution pattern, affecting its reactivity and applications.
1H-Isoindol-3-amine, 1-imino-6-methoxy-:
The uniqueness of 1H-Isoindol-3-amine, 1-imino-5,6-diphenoxy- lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.
Properties
CAS No. |
357343-29-4 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-imino-5,6-diphenoxyisoindol-1-amine |
InChI |
InChI=1S/C20H15N3O2/c21-19-15-11-17(24-13-7-3-1-4-8-13)18(12-16(15)20(22)23-19)25-14-9-5-2-6-10-14/h1-12H,(H3,21,22,23) |
InChI Key |
GRMJPKXNQDHFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C3C(=C2)C(=NC3=N)N)OC4=CC=CC=C4 |
Origin of Product |
United States |
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